molecular formula C8H8O3 B565506 Vanillin-13C6 CAS No. 201595-58-6

Vanillin-13C6

Cat. No.: B565506
CAS No.: 201595-58-6
M. Wt: 158.103
InChI Key: MWOOGOJBHIARFG-BOCFXHSMSA-N
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Description

Vanillin-13C6 is a stable isotope-labeled compound of vanillin, where all six carbon atoms in the vanillin molecule are replaced with the carbon-13 isotopeThis compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Vanillin-13C6, a 13C labeled form of vanillin , primarily targets the antioxidant defense system in the body . It interacts with enzymes such as catalase , superoxide dismutase (SOD) , and glutathione , which play crucial roles in neutralizing harmful free radicals .

Mode of Action

This compound exerts its action by modulating the activities of these antioxidant enzymes. It has been found to ameliorate the reduced glutathione level , and enhance the activities of SOD and catalase . This results in a decrease in the levels of malondialdehyde and nitric oxide, which are markers of oxidative stress . Additionally, it inhibits acetylcholinesterase and butyrylcholinesterase activities, while elevating ATPase activity .

Biochemical Pathways

This compound affects several biochemical pathways. It leads to the restoration of oxidative-depleted metabolites and reactivates the pentose phosphate and purine metabolism pathways . It also activates pathways for histidine and selenoamino metabolisms .

Pharmacokinetics

It’s known that vanillin can enhance the passive transport rate and absorption of drugs with moderate oral bioavailability . This suggests that vanillin may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The modulation of antioxidant enzyme activities by this compound results in a neuroprotective effect against oxidative brain damage . It also confers a protective effect on Fe2±induced brain tissues damage . These effects are attributed to the compound’s potent antioxidant properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to enhance the passive transport rate and absorption of drugs, suggesting that its efficacy could be influenced by factors affecting drug absorption . .

Biochemical Analysis

Biochemical Properties

Vanillin-13C6 participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been reported that vanillin can regulate gene expression and exhibit biological activities

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, vanillin has been reported to have neuroprotective, anticarcinogenic, and antioxidant properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that vanillin has non-toxic effects in rat models, suggesting that it is efficiently assimilated and eliminated from their bodies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been reported that vanillin can be produced from lignin via alkaline aerobic oxidation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanillin-13C6 can be synthesized through several methods, including the incorporation of carbon-13 labeled precursors in the synthesis of vanillin. One common method involves the use of carbon-13 labeled guaiacol and glyoxylic acid under specific reaction conditions to produce this compound. The reaction typically involves:

    Reactants: Carbon-13 labeled guaiacol and glyoxylic acid

    Conditions: Acidic or basic medium, controlled temperature, and pressure

    Catalysts: Various catalysts can be used to optimize the yield and purity of the product

Industrial Production Methods: Industrial production of this compound is similar to that of regular vanillin but involves the use of carbon-13 labeled starting materials. The process includes:

Chemical Reactions Analysis

Vanillin-13C6 undergoes various chemical reactions similar to regular vanillin, including:

    Oxidation: this compound can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction of this compound can yield vanillyl alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, nitric acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products:

Scientific Research Applications

Vanillin-13C6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Vanillin-13C6 can be compared with other similar compounds such as:

    Ethyl this compound: Similar in structure but with an ethoxy group instead of a methoxy group, leading to different flavor profiles and reactivity.

    Maltol-13C6: Another flavor compound with a different core structure, used in food and fragrance industries.

    Ethyl Maltol-13C6: Similar to maltol but with an ethyl group, enhancing its flavor properties.

Uniqueness:

This compound stands out due to its isotopic labeling, which allows for detailed and precise studies in various scientific fields, making it an invaluable tool for researchers.

Properties

IUPAC Name

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOGOJBHIARFG-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745797
Record name 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-58-6
Record name 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g of 4-hydroxy-3-methoxyphenylglycolic acid (molecular weight 198) are dissolved in 100 g of water, and 82 g of an aqueous 20% FeCl3 -solution are added over a period of 20 to 30 minutes at 75° to 80° C., thus initiating a vigorous evolution of carbon dioxide which abates after another 30 minutes. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxy-3-methoxy benzaldehyde formed completely crystallises out of the acid oxidation solution on cooling. The 4-hydroxy-3-methoxybenzaldehyde can be completely extracted from the oxidation solution with benzene or toluene. The extract is washed with a little water, after which the solvent is distilled off until the 4-hydroxy-3-methoxybenzaldehyde can be precipitated from the mother liquor in crystalline form with cyclohexane or with light petrol.
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Synthesis routes and methods II

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
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beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
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Synthesis routes and methods III

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
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Synthesis routes and methods IV

Procedure details

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